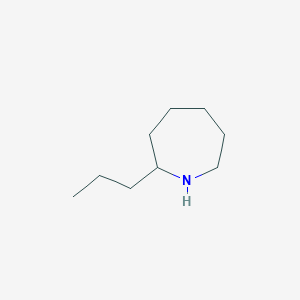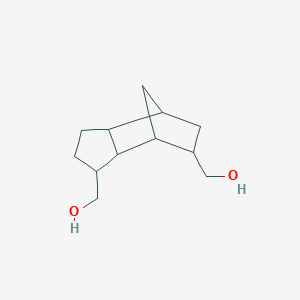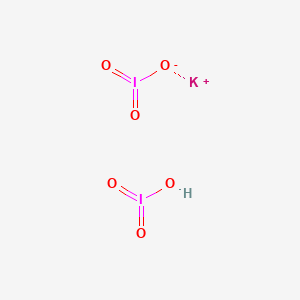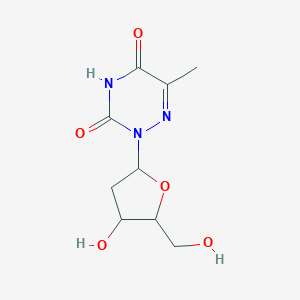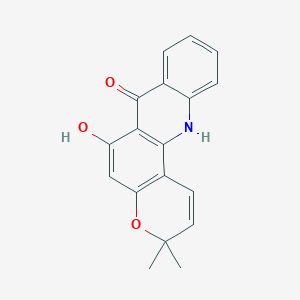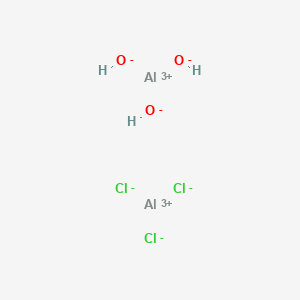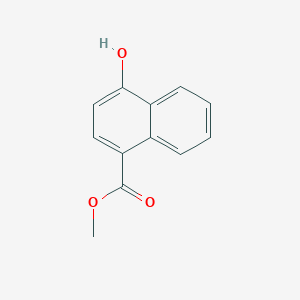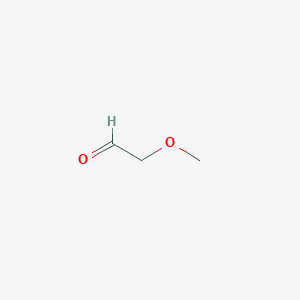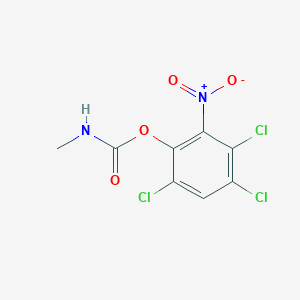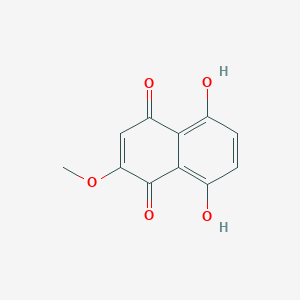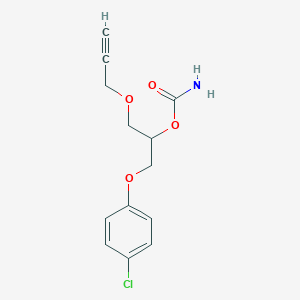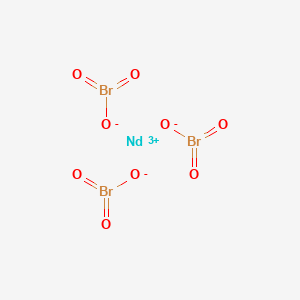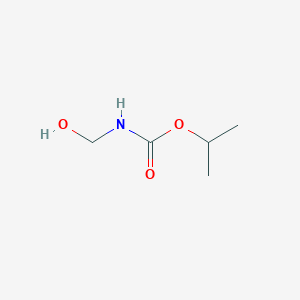
Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester, also known as isopropyl carbamate, is a chemical compound with the molecular formula C5H11NO3. It is an ester of carbamic acid and isopropyl alcohol. Isopropyl carbamate has a wide range of applications in scientific research, including as a reagent in organic synthesis and as a precursor to other chemicals.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate is not well understood. However, it is believed to act as a carbamate insecticide by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation and paralysis of the insect.
Biochemical and Physiological Effects:
Isopropyl carbamate has been shown to have low toxicity in mammals. However, it can cause irritation to the skin, eyes, and respiratory system upon exposure. In insects, this compound carbamate has been shown to have a broad spectrum of activity against a variety of pests, including aphids, mites, and whiteflies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate in lab experiments is its low toxicity in mammals. This makes it a safer alternative to other insecticides, such as organophosphates and pyrethroids. However, this compound carbamate is not effective against all types of pests and may require higher concentrations to achieve the desired effect.
Direcciones Futuras
There are several future directions for research on Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester carbamate. One area of interest is the development of new synthetic methods for this compound carbamate and related compounds. Another area of research is the investigation of the mechanism of action of this compound carbamate and its potential use as a tool for studying the nervous system. Finally, there is a need for further studies on the environmental impact of this compound carbamate and its potential toxicity to non-target organisms.
Métodos De Síntesis
Isopropyl carbamate can be synthesized by reacting carbamic acid with Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester alcohol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The resulting product is a colorless liquid with a faint ammonia-like odor.
Aplicaciones Científicas De Investigación
Isopropyl carbamate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of carbamates and ureas. It is also used as a precursor to other chemicals, such as N-Carbamic acid, (hydroxymethyl)-, 1-methylethyl estercarbamoyl chloride and Carbamic acid, (hydroxymethyl)-, 1-methylethyl ester isocyanate. Isopropyl carbamate is also used in the manufacturing of pesticides, herbicides, and fungicides.
Propiedades
Número CAS |
14236-02-3 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
propan-2-yl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO3/c1-4(2)9-5(8)6-3-7/h4,7H,3H2,1-2H3,(H,6,8) |
Clave InChI |
DDAPWCYXRCDPQS-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NCO |
SMILES canónico |
CC(C)OC(=O)NCO |
Otros números CAS |
14236-02-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)
